3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is a synthetic organic compound that features both fluorinated aromatic and aliphatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with 3-fluorobenzene.
Nitration: Introduce a nitro group to the benzene ring.
Reduction: Reduce the nitro group to an amine.
Acylation: React the amine with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetyl amide.
Alkylation: Introduce the propanoic acid side chain through an alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the propanoic acid side chain.
Reduction: Reduction reactions could target the trifluoroacetyl group or the aromatic ring.
Substitution: The fluorine atoms on the aromatic ring and the trifluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted aromatic compounds or amides.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for use as anti-inflammatory or anti-cancer agents.
Industry
Materials Science: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms can significantly alter the compound’s chemical properties, such as increasing its lipophilicity and metabolic stability.
- Trifluoroacetyl Group : This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRYOEPAUNPIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.